2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group and sulfonamide moiety in this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
2-(Chloromethyl)benzo[d]oxazole: Contains a chloromethyl group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both the difluoromethoxy group and the sulfonamide moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H6F2N2O4S |
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Molecular Weight |
264.21 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O4S/c9-7(10)16-8-12-4-2-1-3-5(6(4)15-8)17(11,13)14/h1-3,7H,(H2,11,13,14) |
InChI Key |
ITVPJLGLEQXJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)OC(F)F |
Origin of Product |
United States |
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